molecular formula C22H19ClF2N2O4S B14954582 N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide

Cat. No.: B14954582
M. Wt: 480.9 g/mol
InChI Key: ITWCVBRSOAUVHS-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including the presence of benzyl, chloro, methoxy, sulfonyl, and difluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)acetamide
  • N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)propionamide

Uniqueness

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing and electron-donating groups on the aromatic rings can influence its reactivity and interactions with biological targets.

Biological Activity

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-difluorophenyl)glycinamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, leading to diverse pharmacological effects.

Structural Characteristics

The compound's structure includes:

  • Glycinamide Backbone : Provides a foundation for biological activity.
  • Sulfonyl Group : Enhances electrophilicity, allowing for nucleophilic substitution reactions.
  • Chloro and Methoxy Substituents : May influence the compound's reactivity and interaction with biological targets.

Table 1: Structural Features of this compound

Feature Description
Molecular Formula C23H23ClN2O4S
Molecular Weight 489.0 g/mol
IUPAC Name This compound
Functional Groups Sulfonamide, Methoxy, Chloro

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. The presence of the sulfonamide moiety is crucial for this activity. For instance, compounds with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent investigations into related compounds suggest potential anticancer activity. For example, derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide were evaluated for their anti-proliferative effects against various cancer cell lines. The results indicated that modifications in the substituents could enhance activity against specific types of cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Binding to specific receptors that regulate cellular pathways related to growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study comparing the antimicrobial activity of various sulfonamides found that compounds similar to this compound exhibited MIC values lower than standard antibiotics against resistant strains of bacteria .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that certain benzyl sulfides related to this compound displayed significant toxicity towards hepatocytes, suggesting a need for further investigation into their safety profiles .

Properties

Molecular Formula

C22H19ClF2N2O4S

Molecular Weight

480.9 g/mol

IUPAC Name

2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C22H19ClF2N2O4S/c1-31-20-10-7-16(23)11-21(20)32(29,30)27(13-15-5-3-2-4-6-15)14-22(28)26-19-9-8-17(24)12-18(19)25/h2-12H,13-14H2,1H3,(H,26,28)

InChI Key

ITWCVBRSOAUVHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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